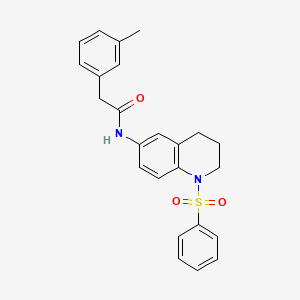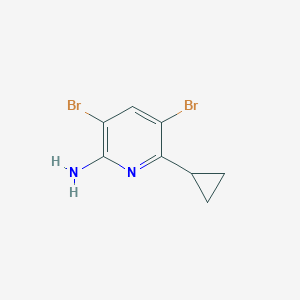
2-Amino-6-bromo-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-1H-indole-3-carbonitrile is a compound that can be considered a derivative of indole, a heterocyclic structure with a wide range of applications in medicinal chemistry and organic synthesis. The presence of amino, bromo, and nitrile functional groups on the indole core provides multiple sites for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile leads to the formation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, demonstrating the reactivity of bromophenyl-indoles with nitriles in the presence of copper catalysts . Another approach involves the protection of 2-aminobenzonitriles followed by conversion into glycinate esters and subsequent cyclization to form 3-amino-1H-indole-2-carboxylates, highlighting a methodology that could potentially be adapted for the synthesis of this compound . Additionally, a palladium-catalyzed tandem addition/cyclization has been developed for constructing indole skeletons from 2-(2-aminoaryl)acetonitriles, which could be relevant for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole core, which can be further substituted with various functional groups. The crystal structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been determined, showing intermolecular hydrogen bonding interactions that stabilize the crystal packing . This information can provide insights into the potential molecular packing of this compound.
Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions. For example, the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles involves a base-catalyzed three-component reaction, indicating the reactivity of indole derivatives in multicomponent reactions . The electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile to form 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives also exemplifies the versatility of amino and nitrile groups in indole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The presence of bromine suggests that the compound may have significant mass and could be amenable to further functionalization through palladium-catalyzed cross-coupling reactions . The amino and nitrile groups are likely to influence the compound's solubility in organic solvents and its reactivity in nucleophilic addition or cyclization reactions . The crystal structure of a similar compound provides clues about the potential solid-state properties, such as melting point and stability .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Elaboration
2-Amino-6-bromo-1H-indole-3-carbonitrile is a versatile building block in chemical synthesis, particularly in the construction of complex molecular structures. Kobayashi et al. (2015) demonstrated its utility in synthesizing 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, highlighting its reactivity and potential in creating diverse molecular architectures. Similarly, Bin Li et al. (2017) utilized this compound in the regio-selective synthesis of benzo[a]carbazoles, showcasing its role in achieving high atom-efficiency and excellent regio-selectivity in synthesis processes (Kobayashi et al., 2015), (Bin Li et al., 2017).
Anticancer Potential
In the field of medicinal chemistry, derivatives of this compound have been explored for their potential anticancer properties. For instance, R. S. Ali and H. Saad (2018) synthesized novel polyheterocyclic compounds starting from a derivative and evaluated their anticancer activity, revealing that some derivatives displayed potent activity against various cancer cell lines. Their work underscores the compound's significance in the development of new therapeutic agents (R. S. Ali & H. Saad, 2018).
Novel Methodologies in Synthesis
The compound has also facilitated the development of new synthetic methodologies. J. Harjani et al. (2014) introduced a new methodology for synthesizing 3-amino-1H-indole-2-carboxylates, which are significant in various chemical contexts. This methodology, utilizing this compound, demonstrates good functional group tolerance and provides a foundation for the synthesis of complex molecules (J. Harjani et al., 2014).
Antibacterial and Fluorescence Properties
Mahnaz Sharafi-kolkeshvandi et al. (2016) conducted a study on the green paired electrochemical synthesis of derivatives involving this compound, assessing their in vitro antibacterial activity against various bacterial strains. This highlights its potential in the development of new antibacterial agents. Additionally, Rajesh R Zalte et al. (2020) synthesized compounds exhibiting fluorescence properties, indicating the compound's role in the development of materials with special optical features (Mahnaz Sharafi-kolkeshvandi et al., 2016), (Rajesh R Zalte et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-6-bromo-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYYZVGEIAIMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)


![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)




![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)
![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)
![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)